molecular formula C7H11F3O B14887417 2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol

2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol

Cat. No.: B14887417
M. Wt: 168.16 g/mol
InChI Key: MVTBZXYUONJMKG-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoroethyl group attached to a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol typically involves the reaction of 2,2,2-trifluoroethyl bromide with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoroethyl)pent-4-en-1-one.

    Reduction: Formation of 2-(2,2,2-trifluoroethyl)pentan-1-ol.

    Substitution: Formation of 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to alterations in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a similar trifluoromethyl group but a simpler structure.

    4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl): Another compound with a trifluoromethyl group and a pentenol backbone.

Uniqueness

2-(2,2,2-Trifluoroethyl)pent-4-en-1-ol is unique due to the combination of its trifluoromethyl group and pentenol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-2-3-6(5-11)4-7(8,9)10/h2,6,11H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTBZXYUONJMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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